Fmoc-L-Aph(D-Hor)-OH chemical structure and properties
Fmoc-L-Aph(D-Hor)-OH chemical structure and properties
The following technical guide is structured as a specialized monograph for researchers and process chemists working with complex peptidomimetics.
Stereochemical Variant for GnRH Antagonist Synthesis & SAR Profiling [1][2]
Executive Summary
Fmoc-L-Aph(D-Hor)-OH is a high-value, non-canonical amino acid derivative utilized primarily in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists (e.g., Degarelix analogues).[1][2] It combines a protected L-phenylalanine backbone with a D-hydroorotic acid moiety attached to the para-amino position.[1][2]
This specific stereoisomer (L -backbone, D -sidechain) acts as a critical probe for Structure-Activity Relationship (SAR) studies, allowing researchers to interrogate the stereochemical selectivity of the GnRH receptor's binding pocket.[1][2] However, its utility is complicated by the base-sensitivity of the hydroorotyl (Hor) ring , which necessitates modified Solid-Phase Peptide Synthesis (SPPS) protocols to prevent ring-opening and rearrangement during Fmoc deprotection.[1][2]
Chemical Identity & Structural Architecture[2][3]
Nomenclature and Identifiers
-
Chemical Name: N-alpha-(9-Fluorenylmethoxycarbonyl)-4-(D-hydroorotylamino)-L-phenylalanine[1][2]
-
Common Name: Fmoc-L-Aph(D-Hor)-OH
-
CAS Number: Note: CAS 1253282-31-3 typically refers to the L-L isomer (Degarelix intermediate).[1][2] The L-D isomer is a distinct diastereomer often custom-synthesized or listed as CAS 2209043-45-6 (check CoA for specific stereochemical assignment).[1][2]
Structural Components
The molecule consists of three distinct functional zones, each dictating specific handling requirements:
-
N-Terminal Protection (Fmoc): Base-labile group for SPPS.[1][2][9]
-
Chiral Scaffold (L-Aph): L-4-Aminophenylalanine.[1][2] The "L" configuration at the
-carbon is essential for fitting the peptide backbone trajectory. -
Side Chain Ligand (D-Hor): D-Hydroorotic acid (D-Dihydroorotic acid) linked via an amide bond to the aniline nitrogen.[1][2] This moiety mimics the urea functionality found in hydantoins and is critical for hydrogen bonding within the receptor.
Physicochemical Properties[1][2]
The solubility profile of Fmoc-L-Aph(D-Hor)-OH is dominated by the polarity of the hydroorotyl ring and the hydrophobicity of the Fmoc group, leading to aggregation issues in non-polar solvents.
| Property | Specification / Observation | Implication for SPPS |
| Solubility (High) | DMF, NMP, DMSO | Preferred solvents for coupling.[1][2] |
| Solubility (Low) | DCM, CHCl₃, Water | Avoid DCM for coupling; risk of precipitation. |
| Acid Stability | Stable to 95% TFA | Compatible with standard resin cleavage cocktails. |
| Base Stability | Unstable (Long exposure) | CRITICAL: The hydantoin ring opens in >20% piperidine over time. |
| Chiral Purity | > 99.5% ee required | Contamination with L-L isomer alters bioactivity. |
| Appearance | White to Off-White Powder | Yellowing indicates aniline oxidation or Fmoc cleavage.[1][2] |
Synthetic Utility & Mechanism of Action[10]
Role in GnRH Antagonists
In drugs like Degarelix , the L-Aph(L-Hor) residue at position 5 is crucial for histamine release suppression and receptor affinity.[1][2] The D-Hor variant described here is typically used to:
-
Probe Receptor Stereoselectivity: Determine if the receptor pocket can accommodate the D-enantiomer of the side chain.
-
Impurity Standard: Quantify the extent of racemization occurring during the industrial synthesis of Degarelix.
The "Hor" Rearrangement (The Primary Risk)
The most significant technical challenge is the base-catalyzed rearrangement of the hydroorotic acid ring (a dihydropyrimidine-2,4-dione) into a hydantoinacetyl derivative. This occurs via nucleophilic attack of the hydroxide or piperidine on the imide carbonyls.
Experimental Protocols (Self-Validating Systems)
Modified SPPS Cycle (The "Soft" Approach)
To mitigate ring opening, standard Fmoc protocols must be adjusted. The following protocol minimizes base contact time while ensuring complete Fmoc removal.
Reagents:
-
Coupling: 0.1 M Fmoc-AA, 0.1 M DIC, 0.1 M Oxyma Pure in DMF.
-
Deprotection: 20% Piperidine in DMF (with 0.1 M HOBt to suppress aspartimide-like side reactions, though less critical here, it buffers the pH slightly).
Protocol Steps:
-
Swelling: Swell resin in DMF (not DCM) for 30 mins.
-
Coupling:
-
Modified Deprotection (Crucial Step):
-
Capping: Acetyl anhydride/Pyridine (standard) is acceptable.
Analytical Quality Control
Because the L-L and L-D isomers are diastereomers, they have identical masses but different retention times.
HPLC Method for Chiral Purity:
-
Column: Chiralpak IC or AD-H (immobilized polysaccharide phases).[1][2]
-
Mobile Phase: Heptane/Ethanol/TFA (80:20:0.1) isocratic.
-
Detection: UV at 254 nm (Fmoc) or 220 nm (peptide bond).[2]
-
Target: The L-Aph(D-Hor) peak must be baseline separated from the L-Aph(L-Hor) impurity.[1][2]
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Coupling Yield | Aggregation of the urea-like side chain.[1][2] | Use Microwave coupling at 50°C (max) or add chaotropic salts (0.1 M LiCl) to the coupling mixture. |
| Unknown Impurity (+18 Da) | Ring opening (hydrolysis) of Hor.[2] | Reduce piperidine concentration to 10% or add DBU (1%) for faster kinetics with less contact time. |
| Gelation in DCM | Poor solubility of the Hor group. | Switch solvent system exclusively to DMF or NMP . |
References
-
Degarelix Synthesis & Impurities: Method for the manufacture of degarelix.[13] US Patent 8,828,938 B2. (Describes the L-Hor intermediate and hydantoinacetyl rearrangement).
- Hor Moiety Instability: Eggen, I., et al. (2014). "Control of the impurity profile of degarelix." Journal of Peptide Science. (Details the base-sensitivity of the hydroorotyl group).
-
General Fmoc-Aph Synthesis: Synthesis of 4-aminophenylalanine derivatives. Chem-Impex International Product Data.[1][2]
-
Base-Catalyzed Rearrangement: Biltz, H. (1908).[2] "Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil." Berichte der deutschen chemischen Gesellschaft. (Foundational mechanism of hydantoin/urea rearrangements).[13]
-
Stereochemical Analysis: BioPharmaSpec. "L/D-Amino Acids: Differences and Importance." (Context on D-amino acid analysis in peptides).
Sources
- 1. Fmoc-d-aph(l-hor)-oh | 2209043-45-6 [sigmaaldrich.com]
- 2. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. chemimpex.com [chemimpex.com]
- 6. L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]- | C29H26N4O7 | CID 71721449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 1253282-31-3: Fmoc-L-Aph(L-Hor)-OH | CymitQuimica [cymitquimica.com]
- 8. 1253282-31-3|Fmoc-Aph(Hor)-OH|BLD Pharm [bldpharm.com]
- 9. renyi.hu [renyi.hu]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. rsc.org [rsc.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
